molecular formula C5H12FNO B1661447 (2-Fluoroethyl)(2-methoxyethyl)amine CAS No. 911314-35-7

(2-Fluoroethyl)(2-methoxyethyl)amine

Cat. No.: B1661447
CAS No.: 911314-35-7
M. Wt: 121.15
InChI Key: JRJPJJZUKRMGSD-UHFFFAOYSA-N
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Description

(2-Fluoroethyl)(2-methoxyethyl)amine is a secondary amine featuring a fluoroethyl and a methoxyethyl substituent on the nitrogen atom. Its molecular formula is C₅H₁₂FNO, with a molecular weight of 133.15 g/mol (as the free base). The compound is commercially available as a hydrochloride salt (CAS: 1955506-46-3) and serves as a building block in organic synthesis .

Properties

CAS No.

911314-35-7

Molecular Formula

C5H12FNO

Molecular Weight

121.15

IUPAC Name

N-(2-fluoroethyl)-2-methoxyethanamine

InChI

InChI=1S/C5H12FNO/c1-8-5-4-7-3-2-6/h7H,2-5H2,1H3

InChI Key

JRJPJJZUKRMGSD-UHFFFAOYSA-N

SMILES

COCCNCCF

Canonical SMILES

COCCNCCF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Amines

Substituent-Driven Comparisons

Bis(2-methoxyethyl)amine Derivatives
  • Nitrosobis(2-methoxyethyl)amine (): Structure: Contains two methoxyethyl groups and a nitroso moiety. Properties: Demonstrated carcinogenicity in rats, primarily inducing liver tumors. Compared to nitrosodiethylamine, it exhibits delayed toxicity and lower potency. Key Difference: The absence of fluorine and presence of nitroso group result in distinct reactivity and toxicity profiles.
  • N,N-Bis(2-methoxyethyl)acrylamide (): Structure: Methoxyethyl groups attached to an acrylamide backbone. Applications: Used in polymer chemistry for hydrophilic monomer synthesis. Key Difference: Incorporation into polymers contrasts with the standalone amine functionality of the target compound.
Fluorinated Ethylamine Derivatives
  • 2,2-Difluoroethylamine ():

    • Structure : Two fluorine atoms on the ethyl group.
    • Synthesis : Produced via reaction of dichlorodifluoroethane with ammonia.
    • Key Difference : The lack of a methoxyethyl group reduces polarity and alters biological activity.
  • 2-(4-Fluorophenoxy)ethylamine (): Structure: Combines a fluorophenoxyethyl and methoxyethyl group.
Ethylene Oxide-Linked Amines
  • 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Structure: Contains a methoxyethyl, methyl, and hydroxyethyl group. Synthesis: Prepared via alkylation of 2-methoxyethylamine with 2-bromoethanol. Key Difference: The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

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